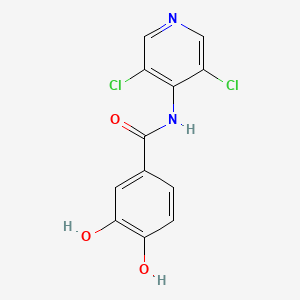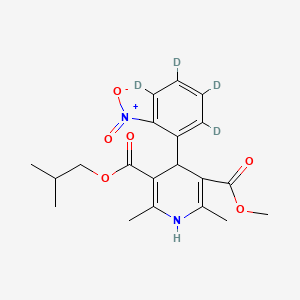
Nisoldipina-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nisoldipine-d4 is a deuterium-labeled analogue of Nisoldipine, a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Nisoldipine. Nisoldipine itself is used for the treatment of hypertension and chronic stable angina pectoris .
Aplicaciones Científicas De Investigación
Nisoldipine-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of Nisoldipine.
Biology: Employed in cellular studies to understand the effects of calcium channel blockers on cellular functions.
Medicine: Used in preclinical studies to evaluate the efficacy and safety of Nisoldipine and its derivatives.
Industry: Utilized in the development of new formulations and drug delivery systems to improve the bioavailability of Nisoldipine
Mecanismo De Acción
Target of Action
Nisoldipine-d4, also known as Nisoldipine D4, is a calcium channel blocker of the 1,4-dihydropyridine class . It primarily acts on vascular smooth muscle cells . The primary targets of Nisoldipine-d4 are the voltage-gated L-type calcium channels in these cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction.
Mode of Action
Nisoldipine-d4 stabilizes the voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to subsequent vasodilation . In other words, it prevents the muscles in the walls of arteries and arterioles from contracting, thus allowing these blood vessels to relax and widen.
Pharmacokinetics
Nisoldipine-d4 exhibits linear pharmacokinetics in the therapeutic dose range . It is well absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) reached within 4-14 hours . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% . Nisoldipine-d4 is eliminated from plasma according to a three-compartment model with half-lives of 4 min, 1.7 h, and 10.7 h . It is extensively metabolized in the liver, primarily by the enzyme CYP3A4 .
Result of Action
The primary result of Nisoldipine-d4’s action is the relaxation and dilation of the coronary and systemic arteries . This leads to decreased systemic blood pressure and decreased afterload . It also results in increased oxygen delivery to the myocardial tissue . Therefore, Nisoldipine-d4 is used for the treatment of chronic angina pectoris and hypertension .
Action Environment
The action, efficacy, and stability of Nisoldipine-d4 can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers such as rifampicin or carbamazepine could reduce the effectiveness of Nisoldipine-d4, while CYP3A4 inhibitors such as ketoconazole can increase the amount of Nisoldipine-d4 in the body more than 20-fold . Furthermore, no special recommendations for drug intake related to meals are necessary .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nisoldipine-d4 is synthesized by incorporating deuterium into the Nisoldipine molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of Nisoldipine. This is typically achieved through deuterium exchange reactions under specific conditions that favor the incorporation of deuterium .
Industrial Production Methods
The industrial production of Nisoldipine-d4 involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. Techniques such as solvent evaporation and spray drying are employed to prepare stable amorphous solid dispersions of Nisoldipine-d4 .
Análisis De Reacciones Químicas
Types of Reactions
Nisoldipine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nisoldipine-d4 can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Used for the treatment of hypertension and angina, similar to Nisoldipine.
Uniqueness of Nisoldipine-d4
Nisoldipine-d4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic profile of the compound, leading to improved stability and reduced metabolic degradation. This makes Nisoldipine-d4 a valuable tool in drug development and research .
Propiedades
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OCC(C)C)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
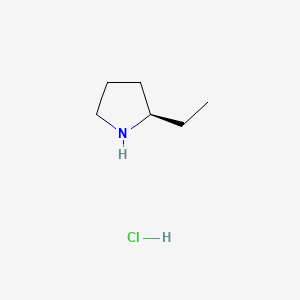
![[(R)-2,2/'-BIS(DIPHENYLPHOSPHINO)-1,1/'-BINAPHTHYL]BIS(2-METHYLALLYL)RUTHENIUM(II)](/img/new.no-structure.jpg)
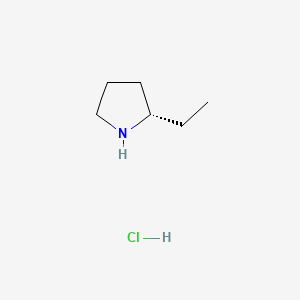
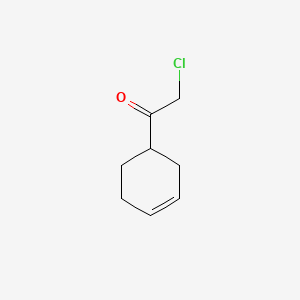
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)
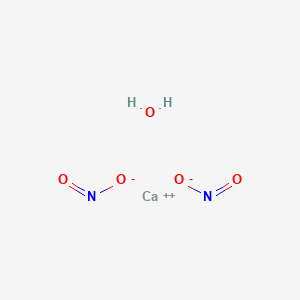




![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)

